molecular formula C16H17N3O3 B2723317 N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 920417-64-7

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2723317
M. Wt: 299.33
InChI Key: WILWYBHFWZTQJQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Synthesis

The research on compounds related to "N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide" often focuses on their molecular structure and synthesis methods. For example, studies have been conducted on the crystal and molecular structure of similar compounds to understand their spatial arrangement and interactions at the atomic level. Such analyses contribute to the field of crystallography and material science by providing insights into the molecular arrangements that dictate the physical and chemical properties of these compounds (Zugenmaier, 2013).

Photophysicochemical Properties

Investigations into the photophysicochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have been carried out to explore their potential in photocatalytic applications and photodynamic therapy. These studies reveal the significance of such compounds in developing treatments for various diseases, including cancer, by utilizing their photosensitizing abilities. The research emphasizes the importance of synthesizing and characterizing compounds with specific substituents to enhance their efficacy in medical applications (Öncül, Öztürk, & Pişkin, 2021).

Solar Cell Applications

Research on "N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide" related compounds also extends to renewable energy, particularly in enhancing the performance of dye-sensitized solar cells (DSSCs). Studies have demonstrated that pyridine-anchor co-adsorbents derived from similar molecular frameworks can improve the efficiency of DSSCs by addressing specific challenges such as absorption deficiency in the low wavelength region and charge recombination. This research highlights the compound's role in advancing solar energy technology and its potential for contributing to more efficient and effective renewable energy sources (Wei et al., 2015).

Bioinorganic Chemistry

In the realm of bioinorganic chemistry, compounds structurally related to "N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide" have been synthesized and evaluated for their antimicrobial activity and DNA interaction. Such studies are crucial for developing new pharmaceuticals and understanding the molecular basis of drug-DNA interactions. This research contributes to the broader field of medicinal chemistry by exploring the therapeutic potentials of novel organometallic complexes (Prasad et al., 2010).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide”, you may need to consult scientific literature or databases for detailed information. If you have access to a university library, they often have subscriptions to these resources. Otherwise, public databases like PubChem, ChemSpider, and others might be helpful. Please remember to evaluate the reliability of your sources when doing your research.


properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-7-4-5-12(9-14)10-18-15(20)16(21)19-11-13-6-2-3-8-17-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILWYBHFWZTQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-(pyridin-2-ylmethyl)oxalamide

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